molecular formula C24H28ClNO3 B4050671 1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE

1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE

Cat. No.: B4050671
M. Wt: 413.9 g/mol
InChI Key: PQPWBPLQTDHUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyethyl group, and a biphenyl group

Scientific Research Applications

1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps, including the formation of the benzyl group, the hydroxyethyl group, and the biphenyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE include:

  • 1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL
  • 1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL SULFATE

Uniqueness

The uniqueness of 1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[benzyl(2-hydroxyethyl)amino]-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3.ClH/c26-16-15-25(17-20-7-3-1-4-8-20)18-23(27)19-28-24-13-11-22(12-14-24)21-9-5-2-6-10-21;/h1-14,23,26-27H,15-19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPWBPLQTDHUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE
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1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE
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1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE
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1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE
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1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE
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1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE

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